ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate
Description
This compound features a thiophene core substituted at positions 2, 3, and 3. The 2-position bears an acetamide group linked to a 4-(1H-tetrazol-1-yl)phenoxy moiety, while the 3-position is an ethyl carboxylate ester, and the 4-position is a phenyl group.
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-2-30-22(29)20-18(15-6-4-3-5-7-15)13-32-21(20)24-19(28)12-31-17-10-8-16(9-11-17)27-14-23-25-26-27/h3-11,13-14H,2,12H2,1H3,(H,24,28) |
InChI Key |
NAOCKEBQGBSMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Protocol
Reactants :
-
Acetophenone (1.2 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.5 eq)
-
Morpholine (catalyst, 0.2 eq)
Conditions :
Mechanism :
-
Knoevenagel condensation : Acetophenone and ethyl cyanoacetate form an α,β-unsaturated nitrile.
-
Cyclization with sulfur : Sulfur incorporation yields the thiophene ring.
Purification :
Synthesis of [4-(1H-Tetrazol-1-yl)phenoxy]acetic Acid
This intermediate is critical for the final amide coupling.
Tetrazole Ring Formation
Method A :
-
Reactants : 4-Hydroxyphenylboronic acid, sodium azide, zinc chloride.
-
Yield : 70–75%.
Method B :
Phenoxyacetic Acid Derivatization
-
Reactants : [4-(1H-Tetrazol-1-yl)phenol, chloroacetic acid.
-
Yield : 82%.
Amide Coupling: Final Step
Activation of [4-(1H-Tetrazol-1-yl)phenoxy]acetic Acid
Coupling with Ethyl 2-Amino-4-phenylthiophene-3-carboxylate
Procedure :
-
Dissolve aminothiophene (1.0 eq) in dry THF.
-
Add acid chloride (1.2 eq) and triethylamine (2.0 eq).
Alternative Coupling Agents :
Optimization and Challenges
Tetrazole Stability
Purification Techniques
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and tetrazole moieties. Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of similar compounds, derivatives with tetrazole rings demonstrated significant activity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The presence of the tetrazole moiety was crucial for enhancing the anticancer properties, as it was found to induce apoptosis in these cell lines .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play a role in cancer progression and other diseases.
Case Study: Carbonic Anhydrase Inhibition
Research indicates that certain thiophene derivatives exhibit inhibitory activity against carbonic anhydrase (CA)-III, an enzyme involved in tumor growth and metastasis. This compound could potentially serve as a lead compound for developing CA inhibitors .
Therapeutic Uses
The unique structural features of this compound make it a candidate for further research in various therapeutic areas.
Potential Applications:
- Antimicrobial Activity : Compounds with similar structures have shown promise in antimicrobial assays, suggesting that ethyl 4-phenyl-2-{...} may exhibit similar properties.
- Anti-inflammatory Effects : The incorporation of phenoxy and tetrazole groups is associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and analogs are critical in determining their physicochemical properties and biological activities. Below is a detailed analysis:
Structural Variations
Functional Group Analysis
- Tetrazole vs. Cyano ( vs. 10): The tetrazole in the target compound provides stronger hydrogen-bonding capacity (via NH groups) compared to the electron-withdrawing cyano group in ’s analog. This may enhance binding to polar biological targets.
- 2,4-Dimethylphenyl () : The methyl groups enhance lipophilicity, which may improve membrane permeability but reduce water solubility.
Physicochemical Properties
- Solubility: The tetrazole in the target compound improves water solubility compared to the cyano group () but less than the triazole ().
- Lipophilicity : The 2,4-dimethylphenyl group () increases logP, favoring passive diffusion, while the tetrazole balances hydrophilicity.
Biological Activity
Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly focusing on its antibacterial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the tetrazole ring and subsequent coupling reactions to form the final product. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Synthesis Overview
- Formation of Tetrazole : The tetrazole moiety is synthesized through a reaction involving sodium azide and appropriate phenolic precursors.
- Coupling Reaction : The ethyl thiophene carboxylate is coupled with the tetrazole derivative under basic conditions.
- Purification : The final product is purified using column chromatography.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/mL) |
|---|---|---|
| Escherichia coli | 15 ± 2 | 50 |
| Staphylococcus aureus | 13 ± 2 | 50 |
| Pseudomonas aeruginosa | 10 ± 2 | 50 |
The results indicate that the compound exhibits a dose-dependent antibacterial effect, with higher concentrations leading to larger zones of inhibition.
The mechanism by which this compound exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to leakage of cellular contents.
Case Studies
A study conducted by Siddiqa et al. (2020) evaluated various synthesized thiophene derivatives, including this compound), against multiple bacterial strains. The study reported that this compound demonstrated superior antibacterial activity compared to standard antibiotics like Oxytetracycline .
Another research effort focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications in the phenoxy and tetrazole groups significantly influenced biological activity. These findings suggest that further structural optimization could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
